1-(2-Methylindolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylindolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone is a complex organic compound featuring a combination of indoline and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylindolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone typically involves multiple steps, starting with the preparation of the indoline core. The indoline ring can be synthesized through the reduction of indole derivatives. Subsequently, the isoxazole ring is introduced through a cyclization reaction involving thiophen-2-carboxaldehyde and hydroxylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The indoline core can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Indolin-2-one derivatives
Reduction: Reduced indoline derivatives
Substitution: Substituted indoline and isoxazole derivatives
Scientific Research Applications
1-(2-Methylindolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating various diseases.
Industry: The compound's unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Methylindolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(2-Methylindolin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone can be compared to other similar compounds, such as:
Indole derivatives: These compounds share the indoline core but differ in their substituents and functional groups.
Isoxazole derivatives: These compounds contain the isoxazole ring but may have different substituents.
The uniqueness of this compound lies in its specific combination of indoline and isoxazole rings, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-9-13-5-2-3-6-15(13)20(12)18(21)11-14-10-16(22-19-14)17-7-4-8-23-17/h2-8,10,12H,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEZQMPCOYAMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.